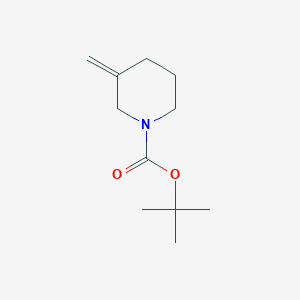

N-Boc-3-Methylenepiperidine

Übersicht

Beschreibung

N-Boc-3-Methylenepiperidine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The N-Boc prefix indicates that the nitrogen atom of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This protective group is commonly used in organic synthesis to prevent unwanted reactions at the nitrogen atom while other reactions are carried out on the molecule.

Synthesis Analysis

The synthesis of N-Boc-3-Methylenepiperidine derivatives has been explored in various studies. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using the base n-BuLi with sparteine, which resulted in high enantiomeric ratios of the products . Additionally, the synthesis of (S)-N-Boc-3-hydroxypiperidine, an important chiral intermediate for the synthesis of the anticancer drug ibrutinib, has been developed using a biocatalytic process involving an NADPH-dependent reductase from Saccharomyces cerevisiae .

Molecular Structure Analysis

The molecular structure of N-Boc-3-Methylenepiperidine derivatives can be complex, with the potential for stereocenters and various substituents. The rate of rotation of the N-Boc group is fast, as indicated by VT-NMR spectroscopy and DFT studies . The structure of related compounds, such as N-Triphenylmethyl-2-methyleneaziridine, has been established using X-ray crystallography .

Chemical Reactions Analysis

N-Boc-3-Methylenepiperidine and its derivatives can undergo a variety of chemical reactions. For example, the lithiation and trapping of enantioenriched starting materials can lead to 2,2-disubstituted piperidines with retention of stereochemistry . Furthermore, the functionalization of the 4-methylene group can result in a variety of 2,4-disubstituted piperidines without loss of enantiopurity . The selective benzylic lithiation of N-Boc-2-phenylpiperidine has also been reported, which allows for the synthesis of potent ligands such as NK1 antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-3-Methylenepiperidine derivatives are influenced by the substituents and the stereochemistry of the molecule. The protective Boc group increases the steric bulk and alters the reactivity of the nitrogen atom. The enantioselective synthesis of these compounds is crucial for their potential use in pharmaceutical applications, as the chirality can significantly affect the biological activity of the resulting drugs . The high enantiomeric excess and yield achieved in the synthesis of (S)-N-Boc-3-hydroxypiperidine demonstrate the effectiveness of biocatalytic processes in producing chiral piperidine derivatives with desirable properties for industrial application .

Wissenschaftliche Forschungsanwendungen

1. Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine

- Application Summary: This compound is used in the biocatalytic synthesis of the chiral intermediate (S)-N-Boc-3-hydroxypiperidine, which is an important component in the production of certain anti-tumor drugs .

- Methods of Application: The synthesis is achieved using the environmentally friendly whole cell of biocatalyst pichia pastoris SIT2014. The process involves fermentation optimization and biocatalytic asymmetrical reduction .

- Results/Outcomes: The final biocatalytic reduction yield was improved to 85.4%, and the ee value of the obtained reduction product (S)-N-Boc-3-hydroxypiperidine was over 99% .

2. Synthesis of Imbruvica

- Application Summary: (S)-N-Boc-3-hydroxypiperidine is a key pharmaceutical intermediate and the chiral source in synthesizing Imbruvica, a drug used in lymphoma therapy by targeting Bruton’s tyrosine kinase (BTK) .

- Methods of Application: The current chemical synthesis of (S)-NBHP suffered from the need of noble metal catalyst and low yield .

- Results/Outcomes: The specific results or outcomes of this application were not detailed in the source .

3. Biomedical Polymers

- Application Summary: Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

- Methods of Application: The synthesis and application of biomedical polymers involve a comprehensive understanding of their property-function relationship for corresponding biomedical applications .

- Results/Outcomes: The specific results or outcomes of this application were not detailed in the source .

4. Piperidine Derivatives

- Application Summary: Piperidines, including N-Boc-3-Methylenepiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results/Outcomes: The specific results or outcomes of this application were not detailed in the source .

5. Biomedical Polymers

- Application Summary: Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

- Methods of Application: The synthesis and application of biomedical polymers involve a comprehensive understanding of their property-function relationship for corresponding biomedical applications .

- Results/Outcomes: The specific results or outcomes of this application were not detailed in the source .

6. Piperidine Derivatives

- Application Summary: Piperidines, including N-Boc-3-Methylenepiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results/Outcomes: The specific results or outcomes of this application were not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENNZHRFKNCIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460144 | |

| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-Methylenepiperidine | |

CAS RN |

276872-89-0 | |

| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-methylidenepiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)